Cas no 28548-09-6 (2,7:3,6-Dimethanonaphth[2,3-b]oxiren-8-ol,3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer (9CI))
28548-09-6 structure
Product Name:2,7:3,6-Dimethanonaphth[2,3-b]oxiren-8-ol,3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer (9CI)
CAS No:28548-09-6
MF:C12H8Cl6O2
MW:396.908718109131
CID:263406
PubChem ID:34276
Update Time:2025-04-19
2,7:3,6-Dimethanonaphth[2,3-b]oxiren-8-ol,3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer (9CI) Chemical and Physical Properties
Names and Identifiers
-
- 2,7:3,6-Dimethanonaphth[2,3-b]oxiren-8-ol,3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer (9CI)
- 9-Hydroxyendrin
- 9-Hydoxy-HEOD
- 28548-09-6
- A,7
- 3, 4, 5, 6, 13, 13-hexachloro-10-oxapentacyclo[6.3.1.13, 6.02, 7.09, 11]tridec-4-en-12-ol
- 2,7:3,6-Dimethanonaphth(2,3-b)oxiren-8-ol, 3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer
- (2
- WL 40231
- 2,7:3,6-Dimethanonaphth(2,3-b)oxiren-8-ol, 3,4,5,6,9,9-hexachloro-1a,alpha,2a,3,6,6a,7,7a-octahydro-
- 38149-13-2
- 3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-en-12-ol
- WL 41433
- FT-0669542
- 26946-01-0
- BRN 1396498
- 2,7:3,6-Dimethanonaphth[2,3-b]oxiren-8-ol, 3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-
- 1,4:5,8-Dimethanonaphthalen-9-ol, 1,2,3,4,10,10-hexachloro-6,7-epoxy-1,4,4a,5,6,7,8,8a-octahydro-
- WL 41434
- 2,7:3,6-Dimethanonaphth[2,3-b]oxiren-8-ol, 3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer
- syn-12-Hydroxyendrin
- (2beta,7beta,8-syn)-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7
- 1,4:5,8-Dimethanonaphthalen-9-ol, 1,2,3,4,10,10-hexachloro-6,7-epoxy-1,4,4a,5,6,7,8,8a-octahydro-, stereoisomer
- 9-syn-Hydroxy HEOD
- 9-Hydroxydieldrin
- syn-12-Hydroxydieldrin
- 9-Hydroxy-HEOD
- DTXSID60949729
- A,8-syn)-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphth[2,3-b]oxiren-8-ol
- anti-12-Hydroxyendrin
- 3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphth(2,3-b)oxiren-8-ol stereoisomer
- 49748-76-7
- VRHKKHANKOOSAH-UHFFFAOYSA-N
-
- Inchi: 1S/C12H8Cl6O2/c13-8-9(14)11(16)4-2-5(19)1(6-7(2)20-6)3(4)10(8,15)12(11,17)18/h1-7,19H
- InChI Key: VRHKKHANKOOSAH-UHFFFAOYSA-N
- SMILES: ClC12C(=C(C(C1(Cl)Cl)(C1C3C(C(C4C3O4)C12)O)Cl)Cl)Cl
Computed Properties
- Exact Mass: 395.862596g/mol
- Monoisotopic Mass: 393.865546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 547
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 8
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 32.8Ų
2,7:3,6-Dimethanonaphth[2,3-b]oxiren-8-ol,3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer (9CI) Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
28548-09-6 (2,7:3,6-Dimethanonaphth[2,3-b]oxiren-8-ol,3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer (9CI)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent